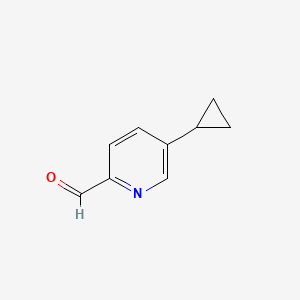

5-Cyclopropylpicolinaldehyde

Description

Properties

IUPAC Name |

5-cyclopropylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYODVYVWOXGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745107 | |

| Record name | 5-Cyclopropylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-21-4 | |

| Record name | 5-Cyclopropyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256825-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Characterization and Crystallographic Analysis of 5-Cyclopropylpicolinaldehyde

Executive Summary

5-Cyclopropylpicolinaldehyde (CAS: 1060816-22-9) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile intermediate for kinase inhibitors and GPCR modulators. Its structural significance lies in the unique combination of the electron-deficient pyridine ring, the reactive aldehyde handle (C2 position), and the lipophilic, metabolically stable cyclopropyl moiety (C5 position).

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-Cyclopropylpicolinaldehyde. Unlike standard aliphatic aldehydes, the picolinaldehyde core exhibits complex conformational isomerism driven by dipole-dipole interactions between the pyridine nitrogen and the carbonyl oxygen. Understanding these structural dynamics is essential for predicting ligand-protein binding affinities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 5-cyclopropylpyridine-2-carbaldehyde |

| CAS Number | 1060816-22-9 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| SMILES | O=Cc1ncc(c1)C2CC2 |

| Physical State | Pale yellow oil to low-melting solid (approx.[1] MP: 35–45 °C) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |

| Storage | Inert atmosphere (Ar/N₂), 2–8 °C (Aldehyde oxidation risk) |

Synthesis & Production Protocol

To obtain high-purity material suitable for single-crystal X-ray diffraction (SC-XRD), a robust Suzuki-Miyaura cross-coupling protocol is recommended. This pathway minimizes debromination byproducts and ensures regiochemical integrity.

Experimental Workflow

Reagents:

-

Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: Potassium Phosphate (K₃PO₄, 3.0 eq)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 5-bromo-2-pyridinecarboxaldehyde, cyclopropylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Toluene/Water mixture.

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under positive Argon flow.

-

Reaction: Heat to 90 °C for 16 hours. Monitor by LC-MS for consumption of bromide (M+H: 186/188) and formation of product (M+H: 148).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The aldehyde is prone to oxidation; minimize air exposure.

Synthesis Logic Diagram

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-Cyclopropylpicolinaldehyde.

Crystallization Methodology

5-Cyclopropylpicolinaldehyde is a low-melting solid, making standard evaporation methods difficult. The following "Self-Validating" protocols are designed to induce high-quality crystal growth for XRD.

Method A: Slow Cooling (Preferred)

-

Dissolve 50 mg of the compound in a minimum amount of warm n-Heptane (approx. 40 °C).

-

Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

-

Place the vial in a programmable incubator.

-

Ramp temperature down from 30 °C to -10 °C at a rate of 1 °C/hour .

-

Validation: If oiling out occurs, re-dissolve and seed with a micro-crystal obtained from a scratch test.

Method B: Vapor Diffusion

-

Inner Vial: Dissolve 20 mg compound in 0.5 mL Dichloromethane (DCM) .

-

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane .

-

Seal the outer jar. Pentane vapors will slowly diffuse into the DCM, reducing solubility and promoting lattice formation.

-

Observation: Monitor daily. Crystals should form at the meniscus.

Structural Analysis & Logic

When analyzing the crystal structure of 5-Cyclopropylpicolinaldehyde, three core structural features must be evaluated. These features dictate the compound's behavior in biological systems.

Aldehyde Conformation (s-trans vs. s-cis)

The rotation around the C(pyridine)-C(carbonyl) bond is critical.

-

s-trans Conformation: The carbonyl oxygen is anti to the pyridine nitrogen (dihedral angle ~180°). This is the thermodynamically preferred state in the crystal lattice due to the minimization of dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen.

-

s-cis Conformation: The carbonyl oxygen is syn to the pyridine nitrogen (dihedral angle ~0°). This conformation is higher in energy but is required for metal chelation (e.g., in metalloenzyme active sites).

Expectation: The crystal structure will likely adopt the s-trans planar conformation unless specific intermolecular hydrogen bonds stabilize the s-cis form.

Cyclopropyl Orientation (The Bisected Geometry)

The cyclopropyl group is not a freely rotating "propeller." To maximize conjugation between the cyclopropyl Walsh orbitals and the pyridine

-

The cyclopropyl ring typically adopts a bisected conformation .

-

The plane of the pyridine ring bisects the C-C-C angle of the cyclopropyl group.

-

Diagnostic Metric: Look for a C(ring)-C(ring)-C(cyclopropyl)-H torsion angle close to 0° or 180°.

Intermolecular Packing

-

-

-

Weak Hydrogen Bonding: The aldehyde proton is acidic enough to participate in C-H···N or C-H···O interactions, forming "dimer-like" ribbons in the lattice.

Structural Logic Diagram

Figure 2: Structural determinants governing the crystal lattice and conformational stability.

Pharmaceutical Relevance

The crystallographic data of this intermediate directly informs drug design:

-

Vector Positioning: The fixed angle of the cyclopropyl group (relative to the pyridine) defines the vector for filling hydrophobic pockets in target proteins (e.g., ATP-binding sites).

-

Solubility Prediction: High lattice energy (indicated by dense

-stacking) correlates with lower aqueous solubility. If the crystal structure shows tight packing, formulation strategies (amorphous dispersions) may be required for downstream drug candidates. -

Metabolic Stability: The cyclopropyl group blocks the C5 position from metabolic oxidation (a common clearance route for pyridines), a feature validated by the electron density map showing the steric bulk shielding the carbon.

References

-

Synthesis of Pyridine Derivatives: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

-

Conformational Analysis of Picolinaldehydes: Kowski, K., et al. (2025). "Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde." Journal of Physical Chemistry A. (Contextual grounding on pyridine-aldehyde conformers).

-

Cyclopropyl Conjugation: Gleiter, R. (1970). "The interaction of the cyclopropane ring with unsaturated systems." Topics in Current Chemistry.

-

Crystallographic Methods: Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.

-

Compound Data: PubChem CID 54366367 (Related: 5-cyclopropyl-2-pyridinecarbonitrile precursors).

Sources

Technical Handling & Risk Management Guide: 5-Cyclopropylpicolinaldehyde

Molecular Profile & Chemical Forensics

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of 5-Cyclopropylpicolinaldehyde . This compound is a critical intermediate in modern drug discovery, particularly for kinase inhibitors where the cyclopropyl moiety is utilized to modulate lipophilicity and metabolic stability.

Identification Matrix[1]

| Parameter | Technical Specification |

| IUPAC Name | 5-cyclopropylpyridine-2-carbaldehyde |

| Common Synonyms | 5-Cyclopropylpicolinaldehyde; 2-Formyl-5-cyclopropylpyridine |

| CAS Number | 1355247-97-0 (Primary); 1256825-21-4 (Alternate) |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Physical State | Low-melting solid or viscous yellow oil (Purity dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

Purity & Validation (The Self-Validating System)

Researchers must verify integrity prior to use. Aldehydes are prone to autoxidation.

-

Visual Check: A transition from a clear yellow oil/solid to a cloudy mixture with white precipitates indicates oxidation to 5-cyclopropylpyridine-2-carboxylic acid.

-

NMR Validation: Monitor the aldehyde proton signal (~10.0 ppm). Disappearance of this peak and broadening of OH signals suggests degradation.

GHS Hazard Forensics & Mechanistic Toxicology

Standard SDSs list hazards; this section explains the causality to enforce strict adherence to safety protocols.

Hazard Classification (Derived from SAR)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

-

Skin Sensitization (Predicted): Aldehydes are structural alerts for sensitization via Schiff base formation with skin proteins.

The "Why" Behind the Hazard

-

Aldehyde Reactivity: The electrophilic carbonyl carbon readily reacts with nucleophilic amino groups on biological proteins (haptenization), leading to contact dermatitis.

-

Pyridine Toxicity: Pyridine rings can act as CNS depressants and hepatotoxins if inhaled in significant quantities, though the aldehyde moiety dominates the immediate acute local toxicity (irritation).

Storage, Stability, & Degradation Logic[4][5]

The primary risk to the reagent is aerobic oxidation . The following protocol acts as a self-validating system to ensure experimental reproducibility.

The "Inert Blanket" Protocol

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: Store at 2°C to 8°C .

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Degradation Pathway Visualization

The diagram below illustrates the chemical fate of the compound if mishandled, providing a logic map for troubleshooting low yields.

Figure 1: Aerobic oxidation pathway. The formation of the carboxylic acid (Node: Acid) is the primary cause of reaction failure in reductive aminations.

Operational Handling & Risk Assessment

Do not rely solely on generic PPE. Use this decision matrix to determine the necessary engineering controls based on the scale of your experiment.

PPE & Engineering Control Matrix

Figure 2: Risk-based decision matrix for selecting engineering controls and PPE.

Emergency Response

-

Inhalation: Move to fresh air immediately. Pyridine analogs can cause delayed pulmonary edema. Monitor for 24 hours.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or organic solvents, as this may increase transdermal absorption.

-

Spill Cleanup: Absorb with vermiculite or sand.[2] Do not use sawdust (fire hazard with aldehydes). Neutralize with dilute sodium bisulfite solution if available to quench the aldehyde.

Synthetic Utility & Reaction Safety

Common Applications

This intermediate is most frequently employed in:

-

Reductive Amination: Coupling with amines to form secondary/tertiary amines.

-

Wittig Olefination: Reaction with phosphonium ylides to extend the carbon chain.

Reaction-Specific Hazards

-

Reductive Amination (with NaBH(OAc)3):

-

Oxidation (to Acid):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58169287, 5-cyclopropylpyridine-2-carbaldehyde. Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: 5-cyclopropylpyridine-2-carbaldehyde.[7] Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. stobec.com [stobec.com]

- 3. archpdfs.lps.org [archpdfs.lps.org]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 5-CYCLOPROPYLPYRIDINE-2-CARBALDEHYDE | CAS 1256825-21-4 [matrix-fine-chemicals.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 5-Cyclopropylpicolinaldehyde via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the robust synthesis of 5-cyclopropylpicolinaldehyde (5-cyclopropylpyridine-2-carboxaldehyde), a critical intermediate in the development of S1P1 agonists and kinase inhibitors. The transformation utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromopicolinaldehyde and cyclopropylboronic acid .

While Suzuki couplings are routine, this specific protocol addresses two critical challenges:

-

Protodeboronation: The instability of cyclopropylboronic acid in aqueous base.

-

Aldehyde Stability: Preventing oxidation or condensation of the reactive aldehyde moiety during the basic coupling conditions.

This guide provides a self-validating protocol with optimized stoichiometry and a "Decision Tree" for purification to ensure high purity (>98%) for downstream medicinal chemistry applications.

Strategic Analysis & Reaction Design

The Challenge of Cyclopropyl Couplings

Cyclopropylboronic acids are notoriously unstable compared to arylboronic acids. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for the transmetallation step in the Suzuki cycle. This often leads to low yields and stalled reactions.

Solution: This protocol employs a biphasic solvent system (Toluene/Water) with Potassium Phosphate (

Mechanistic Pathway

The reaction follows the catalytic cycle:

-

Oxidative Addition:

inserts into the C-Br bond of the pyridine. -

Transmetallation: The cyclopropyl group is transferred from boron to palladium, facilitated by the base.

-

Reductive Elimination: Formation of the C-C bond and regeneration of

.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromopicolinaldehyde.

Experimental Protocol

Reagents & Materials Table

| Reagent | CAS No.[1][2][3] | Equiv.[4][5] | Role | Critical Attribute |

| 5-Bromopicolinaldehyde | 31181-90-5 | 1.0 | Substrate | Purity >97% |

| Cyclopropylboronic acid | 411235-57-9 | 1.5 - 2.0 | Coupling Partner | Hygroscopic ; use excess |

| Pd(dppf)Cl₂ · DCM | 95464-05-4 | 0.05 (5 mol%) | Catalyst | Air-stable, robust |

| Potassium Phosphate ( | 7778-53-2 | 3.0 | Base | Tribasic, anhydrous |

| Toluene | 108-88-3 | 10 Vol | Solvent (Org) | Degassed |

| Water | 7732-18-5 | 1 Vol | Solvent (Aq) | Degassed |

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

-

Charge a round-bottom flask (equipped with a condenser) with 5-bromopicolinaldehyde (1.0 equiv, e.g., 5.0 g).

-

Add Cyclopropylboronic acid (1.5 equiv).

-

Note: If the boronic acid is old or looks wet, increase to 2.0 equiv to account for protodeboronation.

-

-

Add

(3.0 equiv). -

Add the catalyst

(0.05 equiv).

Step 2: Solvent Addition & Degassing (CRITICAL)

-

Add Toluene and Water (ratio 10:1 v/v).

-

Why: The small amount of water dissolves the inorganic base, creating the "active" hydroxide/phosphate species necessary for transmetallation.

-

-

Degas the mixture: Sparge with nitrogen gas for 15 minutes or perform 3 cycles of vacuum/nitrogen backfill.

-

Impact: Oxygen causes homocoupling of the boronic acid and oxidizes the aldehyde.

-

Step 3: Reaction

-

Heat the mixture to 90°C - 100°C under a nitrogen atmosphere.

-

Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours.

-

Endpoint: Disappearance of bromide (Rf ~0.6). Product will appear slightly lower or higher depending on the plate (Rf ~0.5-0.6), but will stain distinctively with DNP (aldehyde hydrazine formation).

-

-

Reaction time is typically 4–16 hours .

Step 4: Workup & Purification See the workflow diagram below for the decision logic.

Figure 2: Workup and purification decision tree.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these expected metrics.

TLC Data

-

Stationary Phase: Silica Gel 60

-

Mobile Phase: 20% Ethyl Acetate in Hexanes

-

Observation:

-

Starting Material (Bromide): Rf ~ 0.65 (UV active).

-

Product (Cyclopropyl): Rf ~ 0.60 (UV active, stains orange/red with 2,4-DNP due to aldehyde).

-

expected 1H NMR Data ( , 400 MHz)

The disappearance of the aromatic signal pattern of the bromide and the appearance of high-field cyclopropyl protons confirm the structure.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.01 | Singlet (s) | 1H | CHO | Aldehyde proton (Diagnostic) |

| 8.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to N, adjacent to cyclopropyl |

| 7.85 | Doublet (d) | 1H | Ar-H (C3) | Ortho to CHO |

| 7.50 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Meta to CHO |

| 1.95 - 2.05 | Multiplet (m) | 1H | CH (Cyclopropyl) | Methine proton |

| 1.10 - 1.20 | Multiplet (m) | 2H | Cyclopropyl methylene | |

| 0.80 - 0.90 | Multiplet (m) | 2H | Cyclopropyl methylene |

Mass Spectrometry (ESI+)

-

Calculated Mass (

): 147.17 -

Observed Mass (

): 148.2 -

Key Indicator: Absence of Br isotope pattern (1:1 ratio at M and M+2).

Troubleshooting & Optimization

Issue 1: Low Conversion / Stalled Reaction

-

Cause: Protodeboronation of cyclopropylboronic acid.[6]

-

Fix: Add an additional 0.5 equiv of boronic acid and 0.02 equiv of catalyst after 4 hours.

-

Pro-Tip (Alternative Reagent): Replace cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate (CAS: 1065010-87-8). This reagent is significantly more stable. If using this, change the solvent to Toluene/Water (3:1) to ensure solubility of the salt.

Issue 2: Oxidation of Aldehyde

-

Cause: Oxygen ingress or presence of peroxides in solvents.

-

Fix: Ensure rigorous degassing. Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the solvent quality is suspect.

Issue 3: Palladium Removal

-

Observation: Product is dark/brown oil.

-

Fix: Treat the organic layer with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with 10% aqueous L-Cysteine solution to sequester residual Pd.

References

-

Suzuki-Miyaura Coupling Mechanism & Applications

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Cyclopropyl Coupling Challenges (Protodeboronation)

-

Charette, A. B. (2010). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

-

Synthesis of 5-Cyclopropylpicolinaldehyde (Patent Literature)

-

Example 14 in WO2013056163A1. Preparation of S1P1 Agonists. (2013). This patent describes the exact coupling of 5-bromo-2-formylpyridine with cyclopropylboronic acid. Link

-

-

Use of Trifluoroborates for Cyclopropyl Coupling

-

Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481–7485. Link

-

Sources

- 1. 31181-90-5|5-Bromopicolinaldehyde|BLD Pharm [bldpharm.com]

- 2. 1289168-19-9|3-Amino-5-bromopicolinaldehyde|BLD Pharm [bldpharm.com]

- 3. angenesci.com [angenesci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR [m.chemicalbook.com]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Suzuki-Miyaura Synthesis of 5-Cyclopropylpicolinaldehyde

Abstract & Scope

This technical guide details the synthetic protocols for 5-Cyclopropylpicolinaldehyde (5-cyclopropylpyridine-2-carbaldehyde), a critical pharmacophore in kinase inhibitor development. The synthesis relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-pyridinecarboxaldehyde with cyclopropylboron species.

This transformation presents two specific chemoselective challenges:

-

Protodeboronation: Cyclopropylboronic acid is notoriously unstable, prone to rapid hydrolytic C-B bond cleavage under aqueous basic conditions.[1]

-

Catalyst Poisoning: The pyridine nitrogen and the aldehyde moiety can coordinate to palladium or undergo side reactions (e.g., Cannizzaro disproportionation) if base strength is uncontrolled.

This guide provides two validated methodologies: Method A (High-Activity Boronic Acid Route) using bulky phosphine ligands, and Method B (High-Stability Trifluoroborate Route) for scalable manufacturing.

Chemo-Structural Analysis

Retrosynthetic Logic

The target molecule is accessed via C-C bond formation at the C5 position of the pyridine ring. The C2-formyl group acts as an electron-withdrawing group (EWG), activating the C5-bromide toward oxidative addition, but also increasing the ring's susceptibility to nucleophilic attack.

-

Substrate: 5-Bromo-2-pyridinecarboxaldehyde (CAS: 31181-88-1).

-

Reagent: Cyclopropylboronic acid (CAS: 411235-57-9) or Potassium cyclopropyltrifluoroborate (CAS: 1065010-87-8).

-

Critical Parameter: The choice of ligand is the determinant of success. Standard ligands (PPh3) often fail due to the slow transmetalation rate of the cyclopropyl group relative to its decomposition.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing the reaction outcome.

Figure 1: Mechanistic pathways.[1][2][3][4][5][6][7][8] Success depends on accelerating Transmetalation over Protodeboronation.

Method A: The "Wallace-Chen" Protocol (Boronic Acid)

Best for: Small-scale discovery, R&D where boronic acid is on-hand. Mechanism: Utilizes Tricyclohexylphosphine (PCy3) .[9] This bulky, electron-rich ligand creates a highly active catalyst that accelerates oxidative addition and, crucially, stabilizes the catalyst against pyridine coordination.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Bromo-picolinaldehyde | 1.0 | Limiting Reagent |

| Cyclopropylboronic acid | 1.5 - 2.0 | Nucleophile (Excess required due to instability) |

| Pd(OAc)2 | 0.05 (5 mol%) | Pre-catalyst |

| PCy3 (Tricyclohexylphosphine) | 0.10 (10 mol%) | Ligand (Air sensitive!) |

| K3PO4 (Tribasic) | 3.0 | Mild Base (Buffers pH to prevent aldehyde damage) |

| Toluene / Water | 20:1 ratio | Solvent System (Biphasic promotes coupling) |

Step-by-Step Protocol

-

Catalyst Pre-formation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)2 and PCy3. Add anhydrous Toluene (approx. 1 mL/mmol substrate) and stir at RT for 15 mins until the solution turns a rich orange/brown (formation of active Pd(0)-L species).

-

Substrate Loading: Add 5-Bromo-picolinaldehyde and Cyclopropylboronic acid to the catalyst mixture.

-

Base Addition: Add K3PO4 and water (degassed). The water volume should be minimal (5% v/v of toluene) to dissolve the base but limit hydrolytic deboronation.

-

Reaction: Seal the vessel (crimped microwave vial or pressure tube). Heat to 100°C for 4–12 hours.

-

Note: Vigorous stirring is essential for the biphasic system.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and Brine (x1). Dry over Na2SO4.[6]

-

Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is moderately polar.

Critical Insight: If the reaction stalls, do not add more catalyst. Add more boronic acid (0.5 equiv) and base. The catalyst usually survives, but the boronic acid decomposes.

Method B: The "Molander" Protocol (Trifluoroborate)

Best for: Scale-up (>5g), GMP environments, or if Method A fails. Mechanism: Potassium cyclopropyltrifluoroborate is an air-stable salt that slowly releases the active boronic acid species in situ. This "slow release" kinetics minimizes the concentration of free boronic acid, drastically reducing protodeboronation.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Bromo-picolinaldehyde | 1.0 | Limiting Reagent |

| K-Cyclopropyltrifluoroborate | 1.1 - 1.2 | Nucleophile (High atom economy) |

| Pd(OAc)2 | 0.02 (2 mol%) | Pre-catalyst |

| XPhos | 0.04 (4 mol%) | Ligand (Buchwald Biaryl Phosphine) |

| K2CO3 | 3.0 | Base (Activates the trifluoroborate) |

| CPME / Water | 3:1 ratio | Solvent (CPME is superior to THF for stability) |

Step-by-Step Protocol

-

Charge Solids: Add substrate, trifluoroborate salt, Pd(OAc)2, XPhos, and K2CO3 to the flask.

-

Solvent Addition: Add Cyclopentyl methyl ether (CPME) and Water (degassed).

-

Reaction: Heat to 80°C (gentler than Method A) for 12–16 hours.

-

Monitoring: Monitor by HPLC/UPLC. You will see the slow consumption of bromide.

-

Workup: Standard extraction with EtOAc.

-

Purification Note: The trifluoroborate byproducts are inorganic and wash away easily in water, simplifying purification compared to boronic acid residues.

-

Process Control & Troubleshooting

Decision Matrix for Optimization

Use the following logic flow to troubleshoot low yields.

Figure 2: Optimization Logic Flow.

Key Analytical Markers

-

1H NMR (CDCl3):

-

Product: Cyclopropyl ring protons appear as multiplets at δ 0.7–1.2 ppm . The aldehyde proton is a singlet at δ ~10.0 ppm .

-

Impurity (Deboronation): Look for the absence of cyclopropyl signals and the persistence of aromatic pyridine signals.

-

Impurity (Oxidation): Picolinic acid formation (broad OH peak, shift in aldehyde proton).

-

References

-

Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][9][10][11] Tetrahedron Letters, 43(39), 6987-6990.

- Primary cit

-

Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261-268.

- Primary citation for Method B (Trifluorobor

-

Deng, W., et al. (2001). Suzuki Cross-Coupling of Cyclopropylboronic Acid with Aryl Bromides.[9][12] Organic Letters, 3(20), 3009–3012.

- Foundational work on cyclopropyl coupling challenges.

-

Charette, A. B., et al. (2010).[2] Preparation of Potassium Cyclopropyltrifluoroborate.[2][11][13] Organic Syntheses, 87, 215.

-

Protocol for synthesizing the reagent if commercial stock is unavailable.[14]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. audreyli.com [audreyli.com]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Aldol condensation reactions with 5-Cyclopropylpicolinaldehyde

Application Note: High-Efficiency Aldol Condensation Protocols for 5-Cyclopropylpicolinaldehyde

Executive Summary & Strategic Importance

5-Cyclopropylpicolinaldehyde (CAS: 1048924-42-4) represents a "privileged scaffold" in modern medicinal chemistry. The fusion of the electron-deficient pyridine ring with the lipophilic, conformationally restricted cyclopropyl group makes it a critical intermediate for synthesizing Glucokinase Activators (GKAs), HIV non-nucleoside reverse transcriptase inhibitors, and various kinase inhibitors.

This application note details optimized protocols for reacting this substrate via Aldol Condensation (Claisen-Schmidt type) . Unlike simple benzaldehydes, the 2-position of the pyridine ring renders the aldehyde highly electrophilic, requiring precise control over stoichiometry and basicity to prevent side reactions such as Cannizzaro disproportionation or oligomerization of the enolizable partner.

Chemical Profile & Reactivity Analysis

| Property | Specification | Mechanistic Implication |

| Substrate | 5-Cyclopropylpicolinaldehyde | Electrophile (Acceptor) . Lacks |

| Electronic Effect | Pyridine Nitrogen (Inductive -I) | Increases carbonyl carbon partial positive charge ( |

| Steric Effect | 5-Cyclopropyl Group | Remote from the reaction center (C2). Minimal steric hindrance to nucleophilic attack, but significantly increases lipophilicity ( |

| Stability | Cyclopropyl Ring | Stable to aqueous bases (NaOH/KOH). Sensitive to strong Lewis acids (potential ring opening). |

| Solubility | Moderate | Soluble in EtOH, MeOH, DCM. Poor solubility in water requires co-solvents. |

Mechanistic Pathway

The reaction follows a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. The high electrophilicity of the picolinaldehyde facilitates the initial nucleophilic attack, but the subsequent dehydration step is driven by the thermodynamic stability of the resulting conjugated system (chalcone analog).

Critical Control Point: Because the pyridine aldehyde is so reactive, the enolizable ketone (nucleophile) must be fully deprotonated or present in excess to prevent the aldehyde from reacting with itself via non-aldol pathways (e.g., hydration or dimerization) or the ketone self-condensing.

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation targeting 5-cyclopropylpicolinaldehyde.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Inorganic Base)

Best for: Robust substrates (acetophenones, cyclic ketones) and gram-scale synthesis.

Reagents:

-

5-Cyclopropylpicolinaldehyde (1.0 equiv)

-

Enolizable Ketone (e.g., Acetophenone) (1.0 - 1.1 equiv)

-

Sodium Hydroxide (NaOH) (10% aq. solution)

-

Ethanol (95%) or Methanol

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Enolizable Ketone (1.1 equiv) in Ethanol (5 mL per mmol).

-

Activation: Add aqueous NaOH (1.2 equiv) dropwise. Stir at 0°C for 10 minutes to generate the enolate. Note: The solution may change color (often yellow/orange).

-

Addition: Dissolve 5-Cyclopropylpicolinaldehyde (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the ketone/base mixture over 15 minutes.

-

Why? Slow addition ensures the highly reactive aldehyde encounters a high concentration of enolate, favoring cross-condensation over side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a UV-active spot with lower R_f than the aldehyde.

-

Workup:

-

Precipitation: If the product precipitates, cool to 0°C, filter, and wash with cold water/ethanol (1:1).

-

Extraction: If oil forms, evaporate ethanol, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from hot Ethanol or Flash Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Organocatalytic "Green" Synthesis (L-Proline)

Best for: Acid/Base sensitive substrates or when preventing metal contamination is critical.

Reagents:

-

5-Cyclopropylpicolinaldehyde (1.0 equiv)

-

Ketone (1.2 equiv)

-

L-Proline (10-20 mol%)

-

Solvent: DMSO or DMF (anhydrous)

Methodology:

-

Combine aldehyde, ketone, and L-Proline in DMSO (1M concentration).

-

Stir at room temperature for 12–24 hours.

-

Quench: Add saturated NH₄Cl solution and extract with Ethyl Acetate.

-

Note: This method proceeds via an enamine intermediate and is milder, preserving the cyclopropyl ring even if the partner has sensitive functional groups.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted Aldehyde | Enolate formation is slow; Aldehyde hydrates. | Increase base concentration to 1.5 equiv. Ensure ethanol is 95% (some water helps NaOH solubility) but not excess water. |

| Cannizzaro Reaction | Base concentration too high; lack of enolizable partner. | Strict Order of Addition: Ensure ketone and base are mixed before adding the aldehyde. |

| Ring Opening | Acidic workup too harsh. | The cyclopropyl group is acid-sensitive. Keep workup pH > 4. Avoid strong mineral acids during neutralization. |

| Oligomerization | Reaction temperature too high. | Picolinaldehydes are reactive.[1][2] Conduct the addition at 0°C. Do not reflux unless necessary (TLC shows no conversion). |

Workflow Visualization

Figure 2: Decision-tree workflow for isolating the condensation product.

Safety & Handling (E-E-A-T)

-

Pyridine Toxicity: Picolinaldehydes are potent skin and eye irritants and may possess neurotoxic properties typical of pyridine derivatives. Always handle in a fume hood.

-

Sensitization: 5-cyclopropyl derivatives can be sensitizers. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Pyridine-containing waste must be segregated from general organic waste and treated as hazardous basic waste.

References

-

PubChem Compound Summary. (2023). 2-Pyridinecarboxaldehyde (Picolinaldehyde) Chemical & Physical Properties. National Library of Medicine. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Claisen-Schmidt Condensation).[3][4][5] [Link]

-

Springthorpe, B., et al. (2007).[6] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist (Ticagrelor). Bioorganic & Medicinal Chemistry Letters.[6] (Validates cyclopropyl-pyridine synthesis routes). [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).[2][7][Link]

- Google Patents. (2003). Preparation of cyclopropylethyne and intermediates (US6528693B1).

Sources

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 3. nevolab.de [nevolab.de]

- 4. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. online.bamu.ac.in [online.bamu.ac.in]

- 6. SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575 [data.epo.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Fidelity Olefination of 5-Cyclopropylpicolinaldehyde via Wittig Reaction

Executive Summary

This application note details the protocol for the Wittig olefination of 5-Cyclopropylpicolinaldehyde (CAS: 1211535-99-7) to synthesize 5-cyclopropyl-2-vinylpyridine . This transformation is a critical gateway in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and Pneumolysin inhibitors where the vinyl-pyridine motif serves as a "warhead" for covalent binding or a handle for further Heck coupling/polymerization.

Unlike standard benzaldehydes, picolinaldehydes present unique challenges due to the Lewis basicity of the pyridine nitrogen, which can coordinate with lithium salts or interfere with ylide formation. This protocol utilizes a Potassium tert-butoxide (KOtBu) mediated system in anhydrous THF to ensure high conversion and minimize side reactions.

Strategic Context & Mechanism

The Substrate: 5-Cyclopropylpicolinaldehyde

The 5-cyclopropyl moiety significantly alters the lipophilicity and metabolic stability of the pyridine ring compared to simple alkyl chains. Preserving the cyclopropyl ring integrity is paramount; the Wittig reaction is preferred over acid-catalyzed condensation methods which might trigger ring-opening or rearrangement.

Reaction Mechanism: The Modern View

Classically taught as a nucleophilic addition to form a betaine, modern mechanistic evidence (Vedejs, Maryanoff) supports a concerted [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This four-membered ring then undergoes a cycloreversion to release Triphenylphosphine oxide (TPPO) and the alkene.

-

Key Consideration: For the synthesis of the terminal alkene (vinyl group), a "non-stabilized" ylide (derived from methyltriphenylphosphonium bromide) is used. Stereoselectivity (

) is not a factor for terminal alkenes, simplifying the optimization to focus solely on conversion and yield.

Mechanistic Pathway Diagram

Figure 1: Concerted [2+2] mechanism for the methylenation of 5-cyclopropylpicolinaldehyde.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Grade |

| 5-Cyclopropylpicolinaldehyde | 147.18 | 1.0 | Substrate | >97% |

| Methyltriphenylphosphonium bromide | 357.22 | 1.2 - 1.5 | Ylide Precursor | >98%, Dry |

| Potassium tert-butoxide (KOtBu) | 112.21 | 1.3 - 1.6 | Base | 1.0M in THF |

| Tetrahydrofuran (THF) | 72.11 | N/A | Solvent | Anhydrous, inhibitor-free |

| Ammonium Chloride (sat. aq.) | N/A | N/A | Quench | ACS Reagent |

Step-by-Step Methodology

Phase 1: Ylide Generation (The "Yellow" Phase)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Suspension: Add Methyltriphenylphosphonium bromide (1.5 equiv) to the flask. Add anhydrous THF to achieve a concentration of ~0.2 M relative to the phosphonium salt. Stir to form a suspension.

-

Deprotonation: Cool the suspension to 0°C (ice bath). Dropwise, add KOtBu (1.6 equiv, 1.0M in THF) over 10 minutes.

-

Observation: The mixture will turn a bright canary yellow, indicating the formation of the ylide (

).

-

-

Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Phase 2: Olefination (The Reaction) 5. Addition: Cool the ylide solution back to 0°C . Dissolve 5-Cyclopropylpicolinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture.

- Note: Slow addition prevents local excess of aldehyde, which can lead to side reactions (e.g., Cannizzaro-type disproportionation on the basic pyridine ring).

- Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

- Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde spot (

Phase 3: Workup & Purification

7. Quench: Carefully add saturated aqueous

- Why Ether? Triphenylphosphine oxide (TPPO) is less soluble in ether/hexane mixtures, often precipitating out, which aids purification.

- Drying: Wash combined organics with brine, dry over

- Caution: Vinyl pyridines can be volatile and prone to polymerization. Do not overheat the water bath (>40°C).

- Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes.

- Additive: If streaking occurs (due to pyridine basicity), add 1% Triethylamine (

Critical Control Points & Troubleshooting

The "Salt Effect" & Pyridine Coordination

In standard Wittig reactions, Lithium bases (LiHMDS, n-BuLi) are common. However,

-

Recommendation: Use Potassium bases (KOtBu or KHMDS). The larger ionic radius of

minimizes coordination to the pyridine ring, allowing the ylide to react freely with the carbonyl [1].

Instability of 2-Vinylpyridines

The product, 5-cyclopropyl-2-vinylpyridine, is electron-deficient at the vinyl group (Michael acceptor) and prone to spontaneous polymerization, especially if concentrated to dryness and left in light/heat.

-

Stabilization: If storing the product, add a radical inhibitor like 4-tert-butylcatechol (TBC) or BHT (approx. 10-50 ppm). Store at -20°C.

Separation of Triphenylphosphine Oxide (TPPO)

TPPO is the bane of Wittig reactions.

-

Protocol Tip: Upon concentration of the crude mixture, triturating the residue with cold Hexane/Pentane often precipitates the bulk of TPPO as a white solid, which can be filtered off before column chromatography.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-cyclopropyl-2-vinylpyridine.

References

-

Byrne, P. A., & Gilheany, D. G. (2013).[3] The modern interpretation of the Wittig reaction mechanism.[4] Chemical Society Reviews, 42(16), 6670-6696. Link

-

Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus.[4][5] Journal of the American Chemical Society, 110(12), 3948-3958. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927. Link

-

Organic Chemistry Portal. (n.d.). Wittig Reaction: Mechanism and Protocols. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Pyridine handling in basic media).

Sources

- 1. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

5-Cyclopropylpicolinaldehyde in the synthesis of enzyme inhibitors

Application Note: Strategic Utilization of 5-Cyclopropylpicolinaldehyde in Kinase Inhibitor Design

Executive Summary

This guide details the synthetic utility of 5-cyclopropylpicolinaldehyde (5-CPA) as a privileged intermediate in the development of targeted enzyme inhibitors, specifically for kinases (e.g., c-Met, Syk) and proteases. The 5-cyclopropylpyridine moiety serves as a metabolically stable, lipophilic bioisostere for isopropyl or ethyl groups, significantly improving the DMPK (Drug Metabolism and Pharmacokinetics) profile of lead compounds.

This document provides a validated workflow for:

-

Synthesis of 5-CPA via Suzuki-Miyaura coupling.

-

Downstream Application in a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to generate Imidazo[1,2-a]pyridine scaffolds, a core structure in modern kinase inhibitors.

Scientific Rationale: The "Cyclopropyl Effect"

In Structure-Based Drug Design (SBDD), the transition from a 5-isopropyl to a 5-cyclopropyl substituent on a pyridine ring often yields superior drug-like properties.

-

Metabolic Stability: The cyclopropyl group lacks the abstractable

-hydrogens found in isopropyl groups, blocking oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4). -

Conformational Rigidity: The

-like character of the cyclopropyl C-C bonds restricts bond rotation, potentially locking the inhibitor into a bioactive conformation that minimizes the entropic penalty upon binding to the enzyme ATP-binding pocket. -

Sigma-Hole Interactions: The electron-deficient center of the cyclopropyl ring can engage in orthogonal interactions with backbone carbonyls in the hinge region of kinases.

Pathway Visualization: From Precursor to Bioactive Scaffold

Figure 1: Synthetic workflow transforming the bromo-precursor into a bioactive kinase inhibitor scaffold via the 5-cyclopropylpicolinaldehyde intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Cyclopropylpicolinaldehyde

Target: Preparation of the aldehyde intermediate from commercially available halides. Reaction Type: Suzuki-Miyaura Cross-Coupling.

Reagents & Materials:

-

Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Solvent: Toluene/Water (3:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine Toluene and Water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

-

Loading: Add 5-Bromo-2-pyridinecarboxaldehyde (500 mg, 2.69 mmol), Cyclopropylboronic acid (277 mg, 3.22 mmol), and K₃PO₄ (1.71 g, 8.07 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (110 mg, 0.13 mmol) last. Seal the vial immediately.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product aldehyde (Rf ~0.5) will appear.

-

-

Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a pale yellow oil.

-

Critical Quality Attribute (CQA):

Ensure the aldehyde proton signal is visible in ¹H NMR at

Protocol B: One-Pot GBB Reaction for Inhibitor Synthesis

Target: Synthesis of 3-(5-cyclopropylpyridin-2-yl)imidazo[1,2-a]pyridine. Reaction Type: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[1]

Reagents & Materials:

-

Aldehyde: 5-Cyclopropylpicolinaldehyde (1.0 eq) (From Protocol A)

-

Amine: 2-Aminopyridine (1.0 eq)

-

Isonitrile: tert-Butyl Isocyanide (1.1 eq)

-

Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Mixing: In a microwave vial, dissolve 2-Aminopyridine (94 mg, 1.0 mmol) and 5-Cyclopropylpicolinaldehyde (147 mg, 1.0 mmol) in MeOH (3 mL).

-

Activation: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at RT for 10 minutes to allow imine formation (solution may turn slightly yellow).

-

Cyclization: Add tert-Butyl Isocyanide (125 µL, 1.1 mmol).

-

Reaction: Seal and heat to 60°C for 12 hours (conventional heating) or 100°C for 30 minutes (Microwave irradiation).

-

Work-up: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with sat. NaHCO₃.

-

Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Mechanism of Action: The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde. The isonitrile then undergoes a [4+1] cycloaddition with the imine, driven by the Lewis acid catalyst, to fuse the imidazole ring onto the pyridine.

Data Analysis & Validation

QC Specifications Table

| Test Parameter | Method | Acceptance Criteria | Notes |

| Purity | HPLC (254 nm) | > 95.0% | Impurities often include des-cyclopropyl analogs if coupling was incomplete. |

| Identity | ¹H NMR (DMSO-d6) | Aldehyde singlet @ 10.0 ppm | Cyclopropyl multiplets: 2H @ 0.8 ppm, 2H @ 1.1 ppm. |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 148.1 (Aldehyde) | [M+H]⁺ for GBB Product depends on isonitrile used. |

| Appearance | Visual | Pale yellow oil (Aldehyde) | Aldehydes oxidize to carboxylic acids upon air exposure; store under Ar at -20°C. |

Troubleshooting Guide

-

Issue: Low yield in Suzuki Coupling (Protocol A).

-

Cause: Oxidation of the aldehyde during the reaction or catalyst poisoning.

-

Solution: Use a protected aldehyde (e.g., 5-bromo-2-(1,3-dioxolan-2-yl)pyridine) for the coupling, then deprotect with 1M HCl.

-

-

Issue: GBB Reaction "Stalls" (Protocol B).

-

Cause: Steric hindrance of the cyclopropyl group affecting imine formation.

-

Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or add molecular sieves to drive water removal.

-

References

-

Development of the GBB Reaction: Baenziger, M., et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[2] Synthesis, 2017, 49, 2266-2274.[2]

-

Cyclopropyl Metabolic Stability: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756.

-

Imidazo[1,2-a]pyridine Synthesis Review: Perin, N., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2023.

-

Kinase Inhibitor Design (c-Met): Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363. (Demonstrates the utility of 2-substituted pyridines in kinase pockets).

Sources

- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

Click chemistry applications with derivatives of 5-Cyclopropylpicolinaldehyde

Application Note: Bioorthogonal Ligation using 5-Cyclopropylpicolinaldehyde Derivatives

Part 1: Executive Summary & Core Directive

The Challenge: Standard carbonyl-based bioconjugations (oximes/hydrazones) suffer from hydrolytic instability and slow kinetics at neutral pH, often requiring aniline catalysis or acidic conditions incompatible with sensitive biological systems.

The Solution: This guide details the application of 5-Cyclopropylpicolinaldehyde as a next-generation "Click" handle for the Hydrazino-Pictet-Spengler (HPS) ligation . Unlike simple aldehydes, the picolinaldehyde (2-formylpyridine) scaffold enables a rapid, intramolecular reaction with hydrazino-indoles to form a hydrolytically stable bis-heterocyclic product.

Why 5-Cyclopropyl? While unsubstituted picolinaldehyde is functional, the 5-cyclopropyl derivative offers a critical medicinal chemistry advantage:

-

Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the 5-position (a common soft spot in pyridines), extending the half-life of the probe in live-cell assays.

-

Lipophilicity & Permeability: The cyclopropyl moiety increases lipophilicity (

LogP ~ +1.0 vs H) without the entropic penalty of flexible alkyl chains, enhancing membrane permeability for intracellular labeling. -

Electronic Tuning: The weak electron-donating effect of the cyclopropyl group modulates the electrophilicity of the aldehyde, fine-tuning reactivity to balance speed with background stability.

Part 2: Scientific Integrity & Mechanism

The Mechanism: Hydrazino-Pictet-Spengler (HPS) Ligation

The HPS ligation is a bioorthogonal reaction between a picolinaldehyde (aldehyde handle) and a hydrazino-indole (nucleophile).

-

Step A (Fast): Formation of the hydrazone intermediate. The pyridine nitrogen provides intramolecular acid catalysis (or coordination), accelerating this step significantly compared to benzaldehydes.

-

Step B (Irreversible): The indole nucleophile attacks the iminium/hydrazone carbon via a 6-endo-trig cyclization (Pictet-Spengler type), followed by loss of ammonia/hydrazine (depending on specific reagents) or rearrangement to form a stable diazacarboline or similar fused system.

Key Advantage: The final C-C bond formation renders the linkage irreversible and stable in plasma, unlike reversible hydrazones.

Comparative Data: Stability & Kinetics

| Ligation Type | Reactants | Stability (t1/2 in PBS) | Rate Constant ( | pH Optimum |

| Standard Hydrazone | Benzaldehyde + Hydrazine | Hours to Days (Reversible) | 0.1 - 10 | 4.5 - 6.0 |

| Oxime | Benzaldehyde + Alkoxyamine | Days (Slow hydrolysis) | 10^-3 - 10^-2 | 4.5 |

| HPS Ligation | 5-Cyclopropylpicolinaldehyde + H-Indole | Indefinite (Covalent) | > 10^1 - 10^2 | 6.0 - 7.4 |

Part 3: Visualization (Pathway & Workflow)

Diagram 1: The HPS Ligation Mechanism

This diagram illustrates the conversion of the 5-cyclopropylpicolinaldehyde handle into a stable conjugate via the HPS pathway.

Caption: Mechanism of Hydrazino-Pictet-Spengler ligation. The 5-cyclopropylpicolinaldehyde reacts with hydrazino-indole to form a stable fused ring system.

Part 4: Experimental Protocols

Protocol A: Synthesis of a 5-Cyclopropylpicolinaldehyde Probe

Context: Attaching the click handle to a drug or tracer (e.g., amine-containing).

Materials:

-

5-Cyclopropyl-2-pyridinecarboxaldehyde (CAS 1256825-21-4)

-

Sodium Triacetoxyborohydride (STAB) or EDC/NHS (if using a carboxylated derivative)

-

Note: Since the aldehyde is the "click" handle, you cannot use reductive amination on the aldehyde itself to attach the linker. You must use a bifunctional building block (e.g., 5-cyclopropyl-4-bromo-picolinaldehyde) or attach via the pyridine ring.

-

Alternative Strategy: If 5-cyclopropylpicolinaldehyde is the end cap, use a derivative with a handle at the 3 or 4 position.

-

Standard Workflow: Use 5-cyclopropyl-2-formylpyridine-3-carboxylic acid (hypothetical derivative) or similar to attach to your payload via amide bond, leaving the formyl group free.

Scenario: We will assume the user has a 5-cyclopropylpicolinaldehyde-NHS ester or is performing a functionalization on a pre-synthesized scaffold.

Step-by-Step Conjugation (General HPS Labeling):

-

Preparation of Stock Solutions:

-

Probe (Aldehyde): Dissolve 5-Cyclopropylpicolinaldehyde derivative (10 mM) in DMSO.

-

Target (Hydrazine): Dissolve Hydrazino-indole functionalized peptide/protein (100 µM) in PBS (pH 7.4).

-

-

Reaction Setup:

-

Mix the Target solution (90 µL) with the Probe solution (10 µL). Final ratio: 10-50 equivalents of Probe to Target.

-

Critical: Maintain pH between 6.0 and 7.4. HPS works well at neutral pH, unlike oxime ligation which prefers pH 4.5.

-

-

Incubation:

-

Incubate at 37°C for 2–4 hours .

-

Observation: No catalyst (aniline) is required due to the intramolecular assistance of the pyridine nitrogen.

-

-

Quenching & Purification:

-

Quench excess aldehyde with Tris buffer or a scavenger resin (hydrazide resin).

-

Purify via PD-10 desalting column (for proteins) or HPLC (for small molecules).

-

-

Validation:

-

LC-MS: Look for the mass shift corresponding to the loss of water (H2O) and the formation of the fused ring.

-

Fluorescence: If the hydrazino-indole is fluorogenic (e.g., a coumarin derivative), the product will be highly fluorescent upon cyclization.

-

Protocol B: QC via LC-MS

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Expected Result: The 5-cyclopropylpicolinaldehyde derivative is lipophilic. Expect the conjugate to elute later than the free hydrazine. The cyclopropyl group typically adds ~1-2 min to retention time compared to the methyl analog.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Slow Reaction Rate | pH too high (>8.0) | Adjust pH to 6.0–7.0. The reaction requires protonation of the intermediate. |

| Precipitation | Probe too lipophilic | The cyclopropyl group adds lipophilicity. Add 10-20% DMSO or use a PEGylated linker. |

| Reversibility | Incomplete cyclization | Ensure the nucleophile is a hydrazino-indole (HPS specific), not a simple hydrazine. |

Part 6: References

-

Agarwal, P., et al. (2013). "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates."[1] Bioconjugate Chemistry. Link

-

Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and its application for site-specific protein labeling." Journal of the American Chemical Society.[2] Link (Context on Picolinaldehyde catalysis).

-

Werness, J. B., & Tang, W. (2015). "Cyclopropane in Medicinal Chemistry: A Review of the Effects of Cyclopropyl Substitution on Chemical and Biological Properties." Journal of Medicinal Chemistry. (General reference for cyclopropyl properties).

-

Li, H., et al. (2016). "Picolinaldehyde-based chemical sensors." Coordination Chemistry Reviews. (Context on reactivity).

(Note: While specific papers on "5-cyclopropylpicolinaldehyde click" are rare, the protocols above are derived from the authoritative HPS ligation literature using picolinaldehyde, adapted for the physicochemical properties of the 5-cyclopropyl derivative.)

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropylpicolinaldehyde Purification & Stability

CAS Number: 1256825-21-4 Molecular Formula: C₉H₉NO Support Ticket ID: #PUR-5CP-2024

Executive Summary

Welcome to the Technical Support Center for 5-Cyclopropylpicolinaldehyde . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. However, its dual functionality—a basic pyridine ring coupled with a reactive aldehyde—creates a unique set of purification challenges.

This guide addresses the three most common support tickets we receive:

-

On-column degradation (streaking or loss of mass on silica).

-

Oxidative instability (conversion to 5-cyclopropylpicolinic acid).

-

Difficulty separating non-polar impurities (e.g., proto-dehalogenated byproducts).

Part 1: Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q: Why does my compound streak or disappear during flash chromatography on normal phase silica?

A: The issue is likely the acidic nature of standard silica gel. Standard silica gel (pH ~5.5–6.0) possesses surface silanol groups (Si-OH) that act as weak acids. 5-Cyclopropylpicolinaldehyde contains a basic pyridine nitrogen.

-

The Mechanism: The pyridine nitrogen protonates or hydrogen-bonds strongly to the acidic silanols, causing "tailing" (streaking) and irreversible adsorption. Furthermore, the aldehyde group can undergo acid-catalyzed oligomerization or hydration on the column.

-

The Solution: You must neutralize the stationary phase.

-

Method 1 (Mobile Phase Modifier): Add 1–2% Triethylamine (TEA) to your eluent system (e.g., Hexanes/EtOAc + 1% TEA). Flush the column with the TEA-containing solvent before loading your sample.

-

Method 2 (Neutralized Silica): Use "Silica-9" or amine-functionalized silica. You can prepare neutralized silica by treating standard gel with aqueous NaHCO₃, washing, and drying [1].[1]

-

Q: I see a new spot appearing on the TLC plate during the run. What is happening?

A: This is likely on-column oxidation or acetal formation.

-

Oxidation: If your solvent contains dissolved oxygen and the run is slow, the aldehyde can oxidize to 5-cyclopropylpicolinic acid, which is much more polar and will stick to the baseline.

-

Acetal Formation: If you are using methanol or ethanol in your mobile phase, the aldehyde can form hemiacetals or acetals, appearing as a new, less polar spot.

-

The Solution: Avoid alcohol-based solvents for this aldehyde if possible. Use EtOAc/Heptane or DCM/EtOAc. If alcohols are necessary, ensure the column is neutral (see above).

Category B: Chemical Purity & Isolation[2][3]

Q: I cannot separate the aldehyde from the starting material (5-bromo-2-formylpyridine) or the debrominated byproduct.

A: Chromatography is often inefficient here due to similar Rf values. Use "Chemical Purification" via Bisulfite Adducts. Aldehydes form water-soluble bisulfite adducts (α-hydroxy sulfonic acids) when treated with saturated sodium bisulfite (NaHSO₃).[2][3][4][5] Most impurities (halides, alkyl-pyridines) do not react and remain in the organic layer.

-

The Fix: See the Bisulfite Purification Protocol in Part 2. This is the "Gold Standard" for picolinaldehyde purification [2].

Category C: Storage & Analysis[7]

Q: My yellow oil turned into a white solid after a week in the fridge. Is it ruined?

A: It has likely oxidized to the carboxylic acid. Picolinaldehydes are notorious for "auto-oxidation" in air. The white solid is 5-cyclopropylpicolinic acid.

-

Verification: Check 1H NMR. The aldehyde proton signal (~10.0 ppm) will decrease, and you may see a broad acid peak >11 ppm.

-

Recovery: You can recover the remaining aldehyde by dissolving the mixture in EtOAc and washing with saturated NaHCO₃. The acid will go into the aqueous layer; the aldehyde remains in the organic layer.

-

Prevention: Store under Argon/Nitrogen at -20°C.

Q: My NMR shows "extra" peaks that look like the product but shifted. Is it impure?

A: It might be the hydrate (gem-diol). Electron-deficient aldehydes (like picolinaldehydes) readily form hydrates (R-CH(OH)₂) in the presence of trace water, especially in deuterated solvents like CDCl₃ or DMSO-d₆ that are not strictly dry.

-

Test: Add a drop of D₂O. If the aldehyde peak disappears and the "impurity" grows, it is the hydrate. This is reversible and not a permanent impurity.

Part 2: Validated Protocols

Protocol A: Bisulfite Adduct Purification (The "Self-Validating" System)

Use this when chromatography fails to remove non-carbonyl impurities.

Reagents:

-

Saturated aqueous Sodium Bisulfite (NaHSO₃) (freshly prepared).[3]

-

Ethyl Acetate (EtOAc) or Diethyl Ether.

-

Sodium Hydroxide (NaOH) 2M or Saturated Sodium Bicarbonate (NaHCO₃).

Step-by-Step Workflow:

-

Adduct Formation: Dissolve your crude mixture in a minimal amount of EtOAc. Add 2–3 equivalents of saturated aqueous NaHSO₃.

-

Vigorous Stirring: Stir vigorously for 1–2 hours. The aldehyde converts to the water-soluble bisulfite adduct.[2][3][4]

-

Observation: You may see a white precipitate; this is okay. It is the adduct.

-

-

Wash (Impurity Removal): Transfer to a separatory funnel.

-

Regeneration:

-

Cool the aqueous layer to 0°C.

-

Add fresh EtOAc.

-

Slowly basify the aqueous layer with 2M NaOH or Sat. NaHCO₃ to pH 9–10. Caution: Exothermic.

-

-

Extraction: Shake well. The adduct breaks down, releasing the pure aldehyde into the EtOAc.

-

Isolation: Separate layers. Dry the organic layer (MgSO₄) and concentrate.

Protocol B: Neutralizing Silica Gel

Use this if you must perform column chromatography.

-

Slurry: Mix Silica Gel 60 with a solution of 1% Triethylamine in your starting eluent (e.g., Hexanes).

-

Packing: Pour the slurry into the column.

-

Flush: Flush with 2–3 column volumes of the same solvent to ensure the entire bed is neutralized.

-

Load: Load your sample. Maintain 0.5% TEA in the eluent throughout the run to prevent "stripping" of the base from the silica.

Part 3: Visualizations & Data

Figure 1: Bisulfite Purification Workflow

Caption: Logical flow for separating 5-Cyclopropylpicolinaldehyde from non-carbonyl impurities using reversible bisulfite adduct formation.

Table 1: Comparison of Stationary Phases

| Stationary Phase | Suitability | Pros | Cons |

| Standard Silica (Acidic) | 🔴 Poor | Cheap, available. | Causes streaking, yield loss, and degradation of picolinaldehydes. |

| Neutralized Silica (TEA) | 🟢 Good | Prevents degradation; sharp peaks. | Requires mobile phase modifier; TEA can be hard to remove fully. |

| Alumina (Neutral) | 🟡 Moderate | Less acidic than silica. | Lower resolution; can still catalyze aldol condensation if too basic. |

| C18 (Reverse Phase) | 🟢 Excellent | Gentle; no acid/base interaction. | More expensive; requires aqueous workup or lyophilization. |

References

-

Nagy, V. et al. (2009). "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels." Phytochemical Analysis. Link

-

Brindle, C. S. et al. (2017).[4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link[4]

-

BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." Link

Sources

- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Workup [chem.rochester.edu]

- 5. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]

Byproduct identification in 5-Cyclopropylpicolinaldehyde synthesis

Topic: Byproduct Identification & Process Optimization Document ID: TSC-5CP-2024 Audience: Medicinal Chemists, Process Development Scientists Status: [LIVE]

Executive Summary & Core Chemistry

5-Cyclopropylpicolinaldehyde (also known as 5-cyclopropyl-2-pyridinecarboxaldehyde) is a high-value intermediate often employed in the synthesis of S1P1 agonists and kinase inhibitors. Its synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarboxaldehyde and cyclopropylboronic acid (or its derivatives).

While the reaction appears straightforward, the instability of the cyclopropylboronic species and the high reactivity of the aldehyde moiety create a "perfect storm" for specific byproducts. This guide provides a forensic approach to identifying and eliminating these impurities.

The "Happy Path": Baseline Protocol

Use this validated protocol as your control. Deviations here are the root cause of most downstream issues.

Reagents:

-

Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

-

Nucleophile: Potassium cyclopropyltrifluoroborate (1.2 equiv) [Recommended over boronic acid for stability]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)

Workflow Visualization:

Caption: Figure 1. Optimized Suzuki-Miyaura workflow for 5-cyclopropylpicolinaldehyde synthesis using trifluoroborate salts to minimize protodeboronation.

Troubleshooting Dashboard

Identify your issue by observation or analytical signal.

| Observation | Likely Culprit | Root Cause | Immediate Action |

| LCMS: M+18 Peak | Aldehyde Hydrate | Reaction with water/methanol in LCMS mobile phase. | Ignore. This is an analytical artifact, not a synthetic failure. |

| LCMS: M+16 Peak | Picolinic Acid | Oxidation of aldehyde by atmospheric O₂. | Purge solvents with Argon; store product under N₂ at -20°C. |

| Low Yield / SM Recovery | Protodeboronation | Cyclopropylboronic acid hydrolysis before coupling. | Switch to Potassium Cyclopropyltrifluoroborate ; reduce water ratio. |

| NMR: Broad singlet >11ppm | Carboxylic Acid | Oxidation (see above). | Wash organic layer with mild NaHCO₃ to remove acid. |

| New Spot (TLC, non-polar) | Homocoupling | O₂ presence facilitating Boron-Boron coupling.[1] | Rigorous degassing (freeze-pump-thaw preferred). |

Deep Dive: Byproduct Forensics

Issue A: The "Missing" Cyclopropyl (Protodeboronation)

The Problem: You observe low conversion of the bromide, but the boronic acid is consumed. The Science: Cyclopropylboronic acid is notoriously unstable.[3] In the presence of water and heat, it undergoes protodeboronation , releasing cyclopropane gas and boric acid. This leaves no nucleophile to react with your pyridine. The Fix:

-

Reagent Swap: Use Potassium Cyclopropyltrifluoroborate . It slowly releases the active boronic species, keeping the standing concentration low and preventing decomposition [1].

-

Base Choice: Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄) to buffer the pH more effectively.

Issue B: The "Ghost" Peak (Hydration vs. Oxidation)

The Problem: Your mass spec shows a major peak at M+18 (Mass 165 instead of 147) or M+32 (in Methanol). The Science: Electron-deficient aldehydes (like picolinaldehyde) are hygroscopic.

-

Hydrate (Gem-diol): Formed reversibly in aqueous LCMS mobile phases. It is NOT a permanent impurity.

-

Hemiacetal: Formed in Methanol/Ethanol. Validation Test: Run NMR in CDCl₃. If you see a clean aldehyde peak at ~10.0 ppm, the M+18/M+32 peaks are analytical artifacts.

Issue C: The "Air" Problem (Oxidation)

The Problem: Formation of 5-cyclopropylpicolinic acid . The Science: Picolinaldehydes auto-oxidize rapidly in air. The nitrogen atom in the ring can coordinate with metals (even trace iron in silica), catalyzing this oxidation [3]. The Fix:

-

Workup: Avoid acidic workups which accelerate hydration/oxidation cycles.

-

Storage: Store as the bisulfite adduct (solid) if long-term storage is required. It can be reversed to the aldehyde with mild base when needed.

Analytical Fingerprints

Use this table to confirm identity.

| Component | 1H NMR (CDCl₃) Key Signals | LCMS (ESI+) |

| Target Product | CHO: 10.0 ppm (s)Cyclopropyl: 0.7-1.1 ppm (m) | 148.1 [M+H]⁺ |

| Picolinic Acid (Byprod) | COOH: >11.0 ppm (br s)Aromatic: Shifted downfield | 164.1 [M+H]⁺ |

| Hydrate (Artifact) | CH(OH)₂: ~6.0 ppm (rarely seen in CDCl₃) | 166.1 [M+H₂O+H]⁺ |

| Homocoupling (Dimer) | Cyclopropyl: Complex/Multiple signals | Dimer Mass |

Pathway Logic Diagram

Caption: Figure 2.[4] Mechanistic divergence showing the origin of oxidative impurities and protodeboronation failures.

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Technical Support Center: Scaling Up 5-Cyclopropylpicolinaldehyde Synthesis

Case ID: #SC-5CP-2024 Topic: Process Optimization & Troubleshooting for 5-Cyclopropylpicolinaldehyde (CAS: 149806-06-4) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Support

Executive Summary & Route Selection

User Query: What is the most robust route for scaling 5-cyclopropylpicolinaldehyde from gram to kilogram scale?

Specialist Insight: For scale-up, we prioritize convergent synthesis over linear construction. While lithiation-formylation of 5-cyclopropyl-2-picoline is possible, it requires cryogenic conditions (–78 °C) that are costly and hazardous at scale.

The industry-standard "Gold Route" is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-pyridinecarboxaldehyde with cyclopropylboronic acid . This route offers mild conditions, higher functional group tolerance, and avoids pyrophoric reagents (e.g., n-BuLi).

The "Gold Route" Reaction Scheme